2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid structure elucidation
2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
Abstract
This technical guide provides a comprehensive, multi-technique framework for the unambiguous structure elucidation of 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (C₄H₄N₂O₃). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple listing of methods. It details a logical, self-validating workflow that integrates elemental analysis, mass spectrometry, vibrational spectroscopy, and nuclear magnetic resonance, culminating in the definitive confirmation by X-ray crystallography. Each step is presented with an emphasis on the underlying scientific rationale, ensuring that the generated data at each stage corroborates the findings of the preceding analysis. This approach guarantees the highest level of confidence in the final structural assignment, a critical requirement for pharmaceutical development and synthetic chemistry applications where this imidazole derivative serves as a valuable building block.[1]
Introduction: The Imperative for Rigorous Elucidation
2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of novel therapeutic agents.[1][2] Its structure, featuring a urea-like moiety within the imidazole ring and a carboxylic acid group, presents multiple sites for chemical modification.[1] An incorrect structural assignment at this foundational stage can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety issues in downstream applications.
Therefore, a systematic and orthogonal approach to structure elucidation is not merely procedural but essential for scientific integrity. The workflow detailed herein is designed as a self-validating system, where the output of each analytical technique provides a piece of the structural puzzle that must fit perfectly with all others.
Caption: A logical workflow for structure elucidation.
Foundational Analysis: Purity, Physical Properties, and Elemental Composition
Before advanced spectroscopic analysis, it is crucial to establish the sample's purity and fundamental composition. These initial steps prevent the misinterpretation of data that could arise from impurities.
Physicochemical Properties
A summary of the expected physical properties provides a preliminary check against a known standard.
| Property | Expected Value | Source |
| Molecular Formula | C₄H₄N₂O₃ | [3] |
| Molecular Weight | 128.09 g/mol | |
| Appearance | Light yellow to brown powder | [1] |
| Melting Point | 260 °C (decomposition) | [4] |
| Solubility | Soluble in water, DMSO, ethanol | [4] |
Elemental Analysis
Combustion analysis provides the empirical formula by quantifying the mass percentages of carbon, hydrogen, and nitrogen.
Causality: The primary purpose of elemental analysis is to provide an independent, quantitative verification of the elemental composition. The results must align with the theoretical percentages calculated from the expected molecular formula (C₄H₄N₂O₃). A significant deviation (>0.4%) would indicate the presence of impurities or an incorrect structural hypothesis.
-
Theoretical Calculation for C₄H₄N₂O₃:
-
C: (4 * 12.01) / 128.09 = 37.51%
-
H: (4 * 1.01) / 128.09 = 3.15%
-
N: (2 * 14.01) / 128.09 = 21.88%
-
Spectroscopic & Spectrometric Characterization
This phase employs multiple techniques to piece together the molecular structure, from its overall mass and functional groups to the precise connectivity of its atoms.[5]
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which serves to confirm the molecular formula.[6]
Trustworthiness: HRMS provides a self-validating check on the elemental analysis. While elemental analysis confirms the ratio of elements, HRMS confirms the exact mass of the molecule, allowing for the confident assignment of the molecular formula C₄H₄N₂O₃.[3][7] Tandem MS (MS/MS) can be used to analyze fragmentation patterns, offering initial clues about the molecule's substructures.[8]
Expected Fragmentation: The imidazole ring is generally stable, so fragmentation often involves the loss of substituents.[9]
| m/z Value | Possible Fragment | Rationale |
|---|---|---|
| 128.0222 | [M]⁺ | Molecular ion (C₄H₄N₂O₃) |
| 111.0249 | [M-OH]⁺ | Loss of hydroxyl radical from carboxylic acid |
| 84.0324 | [M-CO₂]⁺ | Decarboxylation of the carboxylic acid |
| 83.0245 | [M-COOH]⁺ | Loss of the entire carboxyl group |
Experimental Protocol: HRMS (ESI)
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Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or water).
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.
-
Ionization Mode: Acquire data in both positive and negative ion modes to determine which provides a more stable and abundant molecular ion. Given the acidic proton, negative mode ([M-H]⁻) is expected to be prominent.
-
Mass Analysis: Use an Orbitrap or TOF mass analyzer to acquire a high-resolution spectrum (resolution > 60,000).
-
Data Processing: Determine the accurate mass of the parent ion and use software to generate a list of possible elemental compositions within a 5 ppm mass tolerance window.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[6]
Causality: This analysis is performed to quickly confirm the presence of the key functional groups—the carboxylic acid (O-H and C=O), the amide/urea C=O, and the N-H bonds—predicted by the proposed structure.[10] The spectrum should be consistent with the molecular structure; the absence of an expected peak or the presence of an unexpected one would immediately challenge the structural assignment.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3100 | N-H stretch | Imidazole Ring |
| ~1710 | C=O stretch | Carboxylic Acid |
| ~1680 | C=O stretch | Amide (2-oxo position) |
| ~1600 | C=N / C=C stretch | Imidazole Ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.[5] A combination of ¹H, ¹³C, and 2D NMR experiments provides unambiguous evidence for atomic connectivity.
Experimental Protocol: NMR Acquisition
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic, as it can solubilize the polar compound and, importantly, its residual water peak does not obscure the signals of interest. It also allows for the observation of exchangeable protons (N-H and O-H).[8]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to observe all unique carbon environments.
-
2D NMR (Optional but Recommended): If ambiguity remains, acquire 2D spectra such as HSQC (to correlate protons to their directly attached carbons) and HMBC (to observe 2- and 3-bond correlations between protons and carbons).
¹H NMR Spectral Data Interpretation (Predicted in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~12.5 | Broad Singlet | 1H | H -OOC | Highly deshielded acidic proton. Exchangeable with D₂O. |
| ~11.0 | Broad Singlet | 1H | NH | Deshielded amide/urea proton. Exchangeable with D₂O. |
| ~10.8 | Broad Singlet | 1H | NH | Deshielded amide/urea proton. Exchangeable with D₂O. |
| ~7.5 | Singlet | 1H | C5-H | Olefinic proton on the imidazole ring, adjacent to the carboxylic acid. |
¹³C NMR Spectral Data Interpretation (Predicted in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~165 | C OOH | Carboxylic acid carbonyl carbon. |
| ~155 | C 2=O | Carbonyl carbon at the 2-position of the ring (urea-like). |
| ~125 | C 5 | Olefinic carbon bearing the single proton. |
| ~120 | C 4 | Olefinic carbon attached to the carboxylic acid group. |
Caption: Key expected HMBC correlations for structure validation.
Definitive Confirmation: Single-Crystal X-ray Crystallography
While the combination of spectroscopic techniques provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[7] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, bond lengths, and bond angles.[11]
Causality: This technique is employed as the final arbiter of the structure. It can distinguish between potential isomers that may be difficult to differentiate by NMR alone and provides definitive proof of the relative and absolute stereochemistry (if applicable). A successful crystal structure serves as the gold standard for structural validation.[12]
Experimental Protocol: X-ray Crystallography
-
Crystallization: The primary challenge is growing a high-quality single crystal. This is often achieved by slow evaporation of a saturated solution of the compound.[11] A screening of various solvents (e.g., water, ethanol, acetone, or mixtures) is necessary.
-
Step 1a: Dissolve the compound in a minimal amount of a suitable hot solvent.
-
Step 1b: Allow the solution to cool slowly and undisturbed to room temperature.
-
Step 1c: If no crystals form, allow the solvent to evaporate slowly over several days.
-
-
Data Collection: A suitable crystal is selected and mounted on a goniometer in a modern X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal motion and irradiated with monochromatic X-rays.[13]
-
Structure Solution and Refinement: The diffraction pattern is collected and processed. The structure is solved using direct methods and refined using full-matrix least-squares on F².[13] The final output is an electron density map and a molecular model that provides atomic coordinates, bond lengths, and angles.
Conclusion: A Unified Structural Narrative
The structure elucidation of 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is complete when all analytical data converge to support a single, unambiguous structure. The elemental analysis confirms the composition, which is validated by the exact mass from HRMS. The functional groups identified by FTIR are consistent with the chemical environments observed in the ¹H and ¹³C NMR spectra. The connectivity proposed by 2D NMR experiments is ultimately and definitively confirmed by the three-dimensional model obtained from X-ray crystallography. This rigorous, multi-faceted approach ensures the highest degree of confidence in the structural assignment, providing a solid foundation for all subsequent research and development activities.
References
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Hypothetical Structure